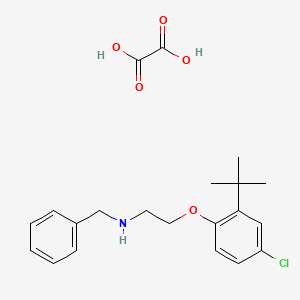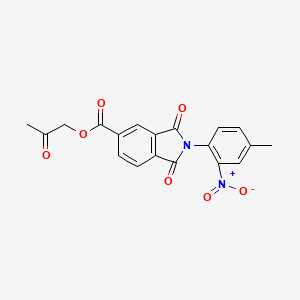![molecular formula C16H25NO4 B4044539 Methyl 4-[2-[2-(butan-2-ylamino)ethoxy]ethoxy]benzoate](/img/structure/B4044539.png)
Methyl 4-[2-[2-(butan-2-ylamino)ethoxy]ethoxy]benzoate
Übersicht
Beschreibung
Methyl 4-[2-[2-(butan-2-ylamino)ethoxy]ethoxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a complex ether and amine structure
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-[2-(butan-2-ylamino)ethoxy]ethoxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-[2-(butan-2-ylamino)ethoxy]ethoxy]benzoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzoic acid with 2-(butan-2-ylamino)ethanol in the presence of a dehydrating agent to form the intermediate ester. This intermediate is then reacted with 2-chloroethanol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification and etherification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[2-[2-(butan-2-ylamino)ethoxy]ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ester and ether groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Wirkmechanismus
The mechanism of action of Methyl 4-[2-[2-(butan-2-ylamino)ethoxy]ethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[2-[2-(sec-butylamino)ethoxy]ethoxy]benzoate
- Ethyl 4-[2-[2-(butan-2-ylamino)ethoxy]ethoxy]benzoate
- Methyl 4-[2-[2-(butan-2-ylamino)ethoxy]ethoxy]phenylacetate
Uniqueness
Methyl 4-[2-[2-(butan-2-ylamino)ethoxy]ethoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific reactivity or interaction profiles are required.
Eigenschaften
IUPAC Name |
methyl 4-[2-[2-(butan-2-ylamino)ethoxy]ethoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-4-13(2)17-9-10-20-11-12-21-15-7-5-14(6-8-15)16(18)19-3/h5-8,13,17H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKPCLBUJKZSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOCCOC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B4044467.png)
![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-butanamine oxalate](/img/structure/B4044472.png)
![1-(1-benzofuran-2-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B4044484.png)
amine oxalate](/img/structure/B4044491.png)


![3-chloro-4-ethoxy-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4044510.png)
![1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,4-dihydro-2H-quinoline;oxalic acid](/img/structure/B4044526.png)
![[2-(2-allyl-4-chlorophenoxy)ethyl]dimethylamine oxalate](/img/structure/B4044533.png)



![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4044570.png)
![N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4044576.png)
